molecular formula C20H22N4OS B2679468 5-methyl-N-[(4-methylphenyl)methyl]-7-(pyrrolidine-1-carbonyl)thieno[3,4-d]pyrimidin-4-amine CAS No. 1251635-44-5

5-methyl-N-[(4-methylphenyl)methyl]-7-(pyrrolidine-1-carbonyl)thieno[3,4-d]pyrimidin-4-amine

Cat. No.: B2679468
CAS No.: 1251635-44-5
M. Wt: 366.48
InChI Key: FPNPCSLPXPCGEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-[(4-methylphenyl)methyl]-7-(pyrrolidine-1-carbonyl)thieno[3,4-d]pyrimidin-4-amine is a potent, selective, and cell-active inhibitor of the MTH1 (MutT Homolog 1, NUDT1) enzyme. MTH1 sanitizes the oxidized nucleotide pool by hydrolyzing damaged deoxynucleoside triphosphates like 8-oxo-dGTP, preventing their incorporation into DNA during replication and thus averting DNA damage and subsequent apoptosis. This compound was developed to probe the therapeutic hypothesis that cancer cells rely on MTH1 for survival due to their high levels of oxidative stress . By potently inhibiting MTH1, this small molecule leads to the incorporation of oxidized nucleotides into genomic DNA, resulting in DNA double-strand breaks and the activation of the DNA damage response, ultimately triggering cancer cell death through a p53-independent mechanism . Its primary research value lies in its utility as a chemical tool for validating MTH1 as an anticancer target, for studying nucleotide pool sanitation pathways, and for investigating synthetic lethal interactions in various cancer models with defined genetic backgrounds. Researchers utilize this inhibitor to explore the consequences of overwhelming DNA damage in rapidly dividing cells and to assess the potential of MTH1 inhibition as a standalone or combination therapy strategy in oncology.

Properties

IUPAC Name

[5-methyl-4-[(4-methylphenyl)methylamino]thieno[3,4-d]pyrimidin-7-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-13-5-7-15(8-6-13)11-21-19-16-14(2)26-18(17(16)22-12-23-19)20(25)24-9-3-4-10-24/h5-8,12H,3-4,9-11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNPCSLPXPCGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC=NC3=C(SC(=C32)C)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[(4-methylphenyl)methyl]-7-(pyrrolidine-1-carbonyl)thieno[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction conditions often include heating the reaction mixture in the presence of a desiccant like calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[(4-methylphenyl)methyl]-7-(pyrrolidine-1-carbonyl)thieno[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

5-methyl-N-[(4-methylphenyl)methyl]-7-(pyrrolidine-1-carbonyl)thieno[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-[(4-methylphenyl)methyl]-7-(pyrrolidine-1-carbonyl)thieno[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation . By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-methyl-N-[(4-methylphenyl)methyl]-7-(pyrrolidine-1-carbonyl)thieno[3,4-d]pyrimidin-4-amine apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to selectively inhibit CDK2 and induce apoptosis in cancer cells highlights its potential as a therapeutic agent .

Biological Activity

5-methyl-N-[(4-methylphenyl)methyl]-7-(pyrrolidine-1-carbonyl)thieno[3,4-d]pyrimidin-4-amine, identified by its CAS number 1251635-44-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-d]pyrimidine core, which is known for its diverse biological properties. The molecular formula is C19H24N4OS, with a molecular weight of approximately 366.5 g/mol. Its structure includes a pyrrolidine carbonyl moiety and a methylphenyl substituent, which may contribute to its biological interactions.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Antiviral Activity : Some thieno[3,4-d]pyrimidine derivatives have shown promising results against viral infections. For instance, studies have demonstrated that certain derivatives can inhibit the activity of RNA polymerases involved in viral replication, suggesting potential applications in antiviral therapy .
  • Anticancer Potential : There is substantial interest in the anticancer properties of thieno[3,4-d]pyrimidine derivatives. For example, compounds with similar structures have been reported to exhibit cytotoxic effects on various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
  • Enzymatic Inhibition : The compound may also act as an inhibitor for specific enzymes that are crucial in disease pathways. Research highlights that modifications on the thieno[3,4-d]pyrimidine scaffold can enhance inhibitory potency against targets such as kinases and polymerases .

Case Study 1: Antiviral Efficacy

A study evaluating the antiviral efficacy of thieno[3,4-d]pyrimidine derivatives found that compounds with similar structures to this compound displayed significant inhibition of viral replication in vitro. The most effective compound showed an EC50 value of approximately 0.35 μM against hepatitis C virus (HCV) NS5B polymerase .

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that thieno[3,4-d]pyrimidine derivatives could induce apoptosis at concentrations as low as 10 μM. Notably, one derivative exhibited an IC50 value of 0.26 μM against breast cancer cells (MCF-7), indicating its potential as a lead compound for further development .

Data Table: Biological Activity Summary

Biological ActivityTargetEC50/IC50 ValueReference
AntiviralHCV NS5B Polymerase0.35 μM
AnticancerMCF-7 Cells0.26 μM
Enzymatic InhibitionVarious KinasesVaries

Q & A

Q. Table 1: Example Reaction Conditions

Starting MaterialReagentConditionsYield (%)Reference
2-Amino-3-methoxycarbonylthiopheneFormamide200°C, 2 hours65–75
4-Chloropyrrolopyrimidinep-AnisidineEtOH, reflux, 8 hours68–70

Advanced: How can reaction conditions be optimized to improve yields of N-aryl substitutions in thieno[3,4-d]pyrimidines?

Answer:
Optimization requires balancing steric and electronic effects:

  • Catalyst screening : Triethylamine or pyridine enhances nucleophilic substitution by deprotonating aryl amines .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may accelerate reactions but risk side products.
  • Temperature gradients : Stepwise heating (e.g., 80°C → 120°C) minimizes decomposition of thermally sensitive intermediates .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 8 hours) while maintaining yields >70% .

Critical Challenge : Competing side reactions (e.g., over-alkylation) when using bulky aryl amines. Mitigation requires stoichiometric control and inert atmospheres.

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

Answer:

  • NMR spectroscopy : 1H/13C NMR identifies substituent patterns (e.g., methyl groups at C5, pyrrolidine carbonyl at C7) .
  • X-ray crystallography : Resolves conformational details, such as dihedral angles between pyrimidine and aryl rings (e.g., 12.8° vs. 86.1° in related analogs) .
  • HRMS : Confirms molecular weight (±2 ppm accuracy) for complex derivatives .

Q. Table 2: Example NMR Data from Analogous Compounds

Compound Feature1H NMR Shift (δ, ppm)Reference
Pyrimidine C5-H5.91 (s)
N–H (amine)9.3 (s)

Advanced: How does structural polymorphism affect the biological activity of thieno[3,4-d]pyrimidin-4-amine derivatives?

Answer:
Polymorphism alters intermolecular interactions (e.g., hydrogen bonding, π-stacking), impacting solubility and target binding:

  • Crystal packing : Weak C–H⋯O bonds in one polymorph may enhance solubility compared to a tightly packed form .
  • Bioactivity variance : In kinase inhibitors, a 5° dihedral angle difference between polymorphs can reduce IC50 values by 50% due to altered binding pocket interactions .
    Methodological Note : Use differential scanning calorimetry (DSC) and powder XRD to screen for polymorphs during preclinical studies.

Basic: What in vitro assays are suitable for evaluating this compound’s kinase inhibition potential?

Answer:

  • Enzyme-linked immunosorbent assays (ELISA) : Measure inhibition of ATP-binding kinases (e.g., JAK3) using recombinant proteins .
  • Cellular proliferation assays : Test efficacy in cancer cell lines (e.g., K562 leukemia) with IC50 determination via MTT assays .
  • Selectivity profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.

Advanced: How can computational modeling guide SAR studies for pyrrolidine-1-carbonyl modifications?

Answer:

  • Docking simulations : Predict binding poses with kinase domains (e.g., AutoDock Vina) to prioritize substituents at C7 .
  • QSAR models : Correlate electronic parameters (e.g., Hammett σ) of pyrrolidine substituents with inhibitory activity .
  • MD simulations : Assess conformational stability of the thieno-pyrimidine core in aqueous vs. lipid environments .

Example Finding : Bulky substituents (e.g., morpholine) at C7 improve hydrophobic interactions but may reduce solubility.

Basic: What separation techniques are effective for purifying this compound?

Answer:

  • Column chromatography : Silica gel with gradient elution (hexane/EtOAc → CH2Cl2/MeOH) resolves polar impurities .
  • Recrystallization : Methanol or ethanol removes high-melting-point byproducts .
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) achieve >95% purity for pharmacological testing .

Advanced: How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Answer:
Contradictions often arise from pharmacokinetic factors:

  • Metabolic stability : Use liver microsome assays to identify rapid degradation (e.g., CYP3A4-mediated) .
  • Plasma protein binding : Equilibrium dialysis quantifies free fraction available for target engagement .
  • Tissue distribution : Radiolabeled analogs (e.g., 14C-tagged) track accumulation in target organs .

Case Study : A thieno-pyrimidine analog showed IC50 = 10 nM in vitro but failed in vivo due to poor blood-brain barrier penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.